Cas no 866358-08-9 (Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-)
866358-08-9 structure
Product Name:Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-
CAS-nummer:866358-08-9
MF:C14H17N3O
MW:243.304282903671
CID:1863016
PubChem ID:28331949
Update Time:2025-04-21
Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-
- AKOS011353687
- DB-112838
- SCHEMBL5372017
- 866358-08-9
-
- Inchi: 1S/C14H17N3O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h6-10H,1-5,15H2
- InChI-sleutel: ZIXFLFIMKBZSQD-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC(=CC=2)N)=NN=C1C1CCCCC1
Berekende eigenschappen
- Exacte massa: 243.137162174Da
- Monoisotopische massa: 243.137162174Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 260
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 64.9Ų
Benzenamine, 4-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)- Gerelateerde literatuur
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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